molecular formula C9H9ClN2 B3051734 Quinolin-4-amine hydrochloride CAS No. 35654-61-6

Quinolin-4-amine hydrochloride

Cat. No. B3051734
CAS RN: 35654-61-6
M. Wt: 180.63 g/mol
InChI Key: GNZIHPAAJVXCAS-UHFFFAOYSA-N
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Description

Quinolin-4-amine hydrochloride is a chemical compound with the CAS Number: 35654-61-6 and a molecular weight of 180.64 . It is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure composed of a benzene ring fused with a pyridine moiety . Quinolin-4-amine and its derivatives are commonly used as anti-malarial drugs and also have potential therapeutic effects on patients afflicted with arthritis .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinolin-4-amine hydrochloride has a molecular formula of C9H8N2.ClH . The InChI Code is 1S/C9H8N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H,(H2,10,11);1H and the InChI key is GNZIHPAAJVXCAS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various chemical reactions. For example, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Physical And Chemical Properties Analysis

Quinolin-4-amine hydrochloride is a powder with a melting point of 225-227 degrees Celsius . It has a molecular weight of 180.64 .

Mechanism of Action

Quinoline and its derivatives, including Quinolin-4-amine, have a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial activities . They are used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

Safety and Hazards

Quinolin-4-amine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and their potential for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZIHPAAJVXCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482647
Record name quinolin-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35654-61-6
Record name 4-Quinolinamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35654-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinolin-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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